molecular formula C18H19BrO B1292355 3-Bromo-4'-n-pentylbenzophenone CAS No. 951887-51-7

3-Bromo-4'-n-pentylbenzophenone

Cat. No. B1292355
CAS RN: 951887-51-7
M. Wt: 331.2 g/mol
InChI Key: GIEDWPNRKOMAMV-UHFFFAOYSA-N
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Description

3-Bromo-4’-n-pentylbenzophenone is a chemical compound with the IUPAC name (3-bromophenyl) (4-pentylphenyl)methanone . It has a molecular weight of 331.25 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4’-n-pentylbenzophenone contains a total of 40 bonds. These include 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4’-n-pentylbenzophenone include a molecular weight of 331.25 . More detailed properties such as the absolute entropy of ideal gas, acentric factor, critical compressibility factor, and critical pressure can be obtained from a real-time chemical predictor based on an advanced QSPR .

Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis, particularly in the formation of α-brominated carbonyl compounds . These intermediates are foundational in producing pharmaceuticals, agrochemicals, and other fine chemicals, showcasing the compound’s versatility in synthetic chemistry.

Chemical Innovation Experiments

The compound is used in chemical innovation experiments, particularly in educational settings. It provides a practical example for teaching α-bromination reactions to undergraduates, reinforcing their understanding of organic chemistry principles and fostering innovation consciousness .

properties

IUPAC Name

(3-bromophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO/c1-2-3-4-6-14-9-11-15(12-10-14)18(20)16-7-5-8-17(19)13-16/h5,7-13H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEDWPNRKOMAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260544
Record name Methanone, (3-bromophenyl)(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-n-pentylbenzophenone

CAS RN

951887-51-7
Record name Methanone, (3-bromophenyl)(4-pentylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-bromophenyl)(4-pentylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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